Fmoc-(fmochmb)ala-OH

描述

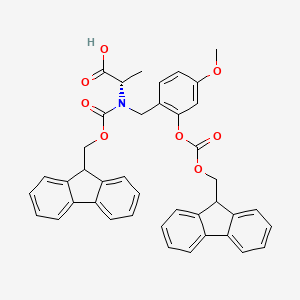

The compound Fmoc-(fmochmb)ala-OH is a derivative of alanine, where the amino group is protected by the fluorenylmethyloxycarbonyl group, and the side chain is modified with a fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group. This compound is primarily used in solid-phase peptide synthesis to protect the amino group during the synthesis process.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(fmochmb)ala-OH involves multiple steps:

Protection of the amino group: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate in a solvent like dioxane.

Introduction of the fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group: This step involves the reaction of the protected alanine with fluorenylmethyloxycarbonyl-oxy-methoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of fluorenylmethyloxycarbonyl chloride and fluorenylmethyloxycarbonyl-oxy-methoxybenzyl chloride are prepared.

Automated synthesis: Automated peptide synthesizers are used to streamline the protection and modification steps, ensuring high yield and purity.

化学反应分析

Types of Reactions

Fmoc-(fmochmb)ala-OH: undergoes several types of reactions:

Deprotection: The fluorenylmethyloxycarbonyl group is removed using a base such as piperidine in dimethylformamide.

Coupling reactions: The compound can be coupled with other amino acids or peptides using reagents like PyBOP and diisopropylethylamine.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: PyBOP and diisopropylethylamine.

Major Products Formed

Deprotection: Alanine with a free amino group.

Coupling: Peptides with extended chains.

科学研究应用

Fmoc-(fmochmb)ala-OH: is widely used in scientific research, particularly in:

Peptide synthesis: It is used to protect the amino group during the synthesis of complex peptides.

Biological studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

Material science: It is used in the synthesis of peptide-based materials for various applications.

作用机制

The primary mechanism of action of Fmoc-(fmochmb)ala-OH involves the protection of the amino group during peptide synthesis. The fluorenylmethyloxycarbonyl group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. The fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group further stabilizes the compound and prevents aggregation during synthesis .

相似化合物的比较

Fmoc-(fmochmb)ala-OH: is unique compared to other similar compounds due to its dual protection groups. Similar compounds include:

Fmoc-alanine: Lacks the fluorenylmethyloxycarbonyl-oxy-methoxybenzyl group.

Fmoc-glycine: Similar protection but with a different amino acid.

Fmoc-leucine: Similar protection but with a different side chain.

These compounds differ in their stability, reactivity, and suitability for synthesizing specific peptides .

生物活性

Fmoc-(fmochmb)ala-OH, also known as N-Fmoc-N-[2-(Fmoc-oxy)-4-methoxybenzyl]-L-alanine, is a modified amino acid that has garnered attention in peptide synthesis and biological applications. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications.

- Molecular Formula : C41H35N2O8

- Molecular Weight : 669.7 g/mol

- CAS Number : 148515-85-9

The structure of this compound includes an aromatic methoxybenzyl group, which contributes to its hydrophobic characteristics and potential for self-assembly in biological contexts.

Synthesis

This compound can be synthesized through solid-phase peptide synthesis (SPPS), utilizing Fmoc chemistry to facilitate the sequential addition of amino acids. The introduction of the fmochmb moiety enhances the compound's ability to form stable structures and interact with biological systems.

Self-Assembly and Hydrogel Formation

Research indicates that Fmoc-modified amino acids, including this compound, exhibit significant self-assembly properties. These compounds can form hydrogels through non-covalent interactions such as hydrogen bonding and π-π stacking. The resulting hydrogels have shown potential in various biomedical applications, including drug delivery and tissue engineering due to their biocompatibility and tunable mechanical properties .

Antimicrobial Properties

Studies have demonstrated that Fmoc-modified peptides possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is attributed to the hydrophobic nature of the Fmoc group, which enhances membrane disruption mechanisms in bacterial cells . The specific activity of this compound against various bacterial strains remains an area for further investigation.

Cell Cultivation and Biocompatibility

This compound has been explored for its use in cell culture applications. Its ability to support cell adhesion and proliferation makes it a candidate for developing scaffolds in tissue engineering. The compound's compatibility with mammalian cells suggests potential for applications in regenerative medicine .

Case Studies

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[[2-(9H-fluoren-9-ylmethoxycarbonyloxy)-4-methoxyphenyl]methyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABBLRADDJWAHI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701106179 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

669.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148515-85-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148515-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]oxy]-4-methoxyphenyl]methyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701106179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。